![molecular formula C19H21N3O3 B2669475 3-(2,5-dimethylbenzyl)-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1005299-08-0](/img/structure/B2669475.png)
3-(2,5-dimethylbenzyl)-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
This compound is a derivative of 2,4(1H,3H)-pyrimidinedione . It’s part of a class of compounds that have shown substantial antiviral activity, specifically as non-nucleoside inhibitors of the HIV-1 reverse transcriptase (RT) .
Synthesis Analysis
The synthesis of such compounds involves the condensation of 2,4(1H,3H)-pyrimidinediones with tosylates or bromides in the presence of catalytic lithium iodide and sodium bicarbonate at 50–80°C .Molecular Structure Analysis
The molecular structure of this compound is highly dependent on its fit into the binding pocket common to its inhibitory class . Modifications at N-1 of the pyrimidinedione, such as the addition of a methyl linker between the cyclic moiety and the N-1 and the addition of a benzoyl group at the C-6 of the pyrimidinedione, contribute significantly to its antiviral activity .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include condensation reactions and the addition of various groups at specific positions on the pyrimidinedione ring .Scientific Research Applications
Structural Insights and Molecular Interactions
One facet of research on related pyrido[2,3-d]pyrimidine derivatives involves examining their molecular structures and how they interact with other molecules. For instance, studies have shown that molecules of certain pyrido[2,3-d]pyrimidine derivatives can be linked by hydrogen bonds to form dimers, which are further linked into chains by π-π stacking interactions. This structural information is crucial for understanding how these compounds might interact with biological targets or form crystalline structures useful in material science (Trilleras et al., 2009).
Synthesis and Characterization
The synthesis and characterization of unsymmetrical Schiff bases derived from related compounds, highlighting the potential for creating diverse chemical structures with varying functionalities, have been documented. Such syntheses often lead to compounds with significant biological or material properties, underlining the versatility of pyrido[2,3-d]pyrimidine derivatives as chemical building blocks (Opozda et al., 2006).
Novel Heterocycle Derivatives
Research into the synthesis of novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives has demonstrated the chemical versatility of the pyrido[2,3-d]pyrimidine scaffold. These derivatives have been explored for their potential in various applications, ranging from material science to potential therapeutic uses, thanks to their interesting structural, spectral, and computational properties (Ashraf et al., 2019).
Optical and Nonlinear Optical Properties
The exploration of novel styryl dyes derived from pyrimidine bases, including studies on their third-order nonlinear optical properties, highlights another application of pyrido[2,3-d]pyrimidine derivatives. These studies reveal the potential of such compounds in developing new materials for optical, nonlinear optical, and device applications due to their significant two-photon absorption phenomena (Shettigar et al., 2009).
Mechanism of Action
While the exact mechanism of action for this specific compound isn’t mentioned in the available resources, it’s known that this class of compounds acts as non-nucleoside inhibitors of the HIV-1 reverse transcriptase (RT) . This suggests that they may inhibit the RT enzyme, thereby preventing the replication of the HIV virus.
Future Directions
properties
IUPAC Name |
3-[(2,5-dimethylphenyl)methyl]-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-5-25-15-8-9-20-17-16(15)18(23)22(19(24)21(17)4)11-14-10-12(2)6-7-13(14)3/h6-10H,5,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AURNFFCQBYQDHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC3=C(C=CC(=C3)C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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